5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol
Description
Significance of the 1,3-Thiazole Heterocyclic Scaffold in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered heterocyclic motif containing one sulfur and one nitrogen atom, which is considered a privileged scaffold in medicinal chemistry. nih.govrsc.org This structural unit is a key component in numerous natural products, most notably Vitamin B1 (Thiamine), and a wide array of synthetic compounds with significant therapeutic value. rsc.orgsciencescholar.us The thiazole (B1198619) nucleus is present in more than 18 FDA-approved drugs. sciencescholar.usresearchgate.net
The widespread importance of the thiazole scaffold stems from its ability to engage in various biological interactions and its synthetic accessibility. nih.goveurekaselect.com Its derivatives are known to exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.net The presence of multiple reaction sites on the thiazole moiety allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. nih.gov This versatility has made thiazole derivatives attractive candidates for drug discovery, leading to the development of agents for a wide range of diseases. nih.govrsc.org
| Pharmacological Activity of 1,3-Thiazole Derivatives | Reference |
|---|---|
| Anticancer | nih.govnih.gov |
| Antimicrobial (Antibacterial & Antifungal) | nih.govresearchgate.netnih.gov |
| Anti-inflammatory | nih.govrsc.org |
| Antiviral | nih.govresearchgate.net |
| Antidiabetic | nih.govnih.gov |
| Antioxidant | rsc.org |
| Antitubercular | rsc.org |
Role of Pyridine-Substituted Heterocycles in Drug Discovery and Development
When appended to other heterocyclic systems, the pyridine (B92270) scaffold often improves key drug-like properties such as metabolic stability, permeability, potency, and water solubility. nih.govnih.gov This has led to the discovery of numerous broad-spectrum therapeutic agents. nih.govresearchgate.net An analysis of drugs approved by the US FDA between 2014 and 2023 revealed that 54 contained a pyridine ring, with the largest number being anticancer agents. researchgate.net
| FDA-Approved Drug with Pyridine Scaffold | Therapeutic Class | Reference |
|---|---|---|
| Imatinib | Kinase Inhibitor (Anticancer) | nih.gov |
| Esomeprazole | Proton Pump Inhibitor | nih.gov |
| Amlodipine | Calcium Channel Blocker | nih.gov |
| Atazanavir | Antiviral | nih.gov |
Structural Elucidation and Distinctive Elements of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol
The chemical compound this compound is characterized by a specific arrangement of its constituent parts. The core of the molecule is a 1,3-thiazol-4-ol ring. This central scaffold is substituted at two positions: a methyl group (-CH₃) is attached at the C5 position, and a pyridin-2-yl group is attached at the C2 position. The pyridin-2-yl substituent means the pyridine ring is connected to the thiazole ring via its second carbon atom. A hydroxyl group (-OH) is present at the C4 position of the thiazole ring, defining it as a thiazol-4-ol (B3271258).
The combination of these three components—the thiazol-4-ol core, the C5-methyl group, and the C2-(2-pyridinyl) group—defines the unique chemical identity and potential reactivity of the molecule. The presence of both an acidic hydroxyl group and a basic pyridine nitrogen atom suggests the compound can exhibit amphoteric properties.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 5-methyl-2-pyridin-2-yl-1,3-thiazol-4-ol | clearsynth.com |
| CAS Number | 131786-47-5 | clearsynth.comchemicalbook.com |
| Molecular Formula | C₉H₈N₂OS | |
| Molecular Weight | 192.24 g/mol |
Overview of Related Isomeric Thiazol-4-ol Compounds (e.g., Pyridine at C3 or C4)
Isomers of this compound, where the pyridine ring is attached at a different position, are also subjects of chemical synthesis and study. The position of the nitrogen atom within the pyridine ring (relative to its point of attachment to the thiazole) significantly influences the electronic properties and spatial arrangement of the molecule. Key isomers include the 3-pyridinyl and 4-pyridinyl analogues.
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-ol (CAS: 131786-48-6): In this isomer, the pyridine ring is connected via its third carbon atom. chemblink.com
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol (CAS: 70547-50-1): Here, the pyridine ring is attached at the C4 position. ontosight.ai This isomer has a molecular formula of C₉H₈N₂OS and a molecular weight of 208.24 g/mol . ontosight.ai
| Compound | Structure | CAS Number |
|---|---|---|
| This compound | Pyridine attached at C2 | 131786-47-5 |
| 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-ol | Pyridine attached at C3 | 131786-48-6 |
| 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol | Pyridine attached at C4 | 70547-50-1 |
Historical Perspective on the Discovery and Initial Studies of Thiazol-4-ol Derivatives
The history of thiazole chemistry began in 1887, when Hantzsch and Weber first reported the synthesis of this heterocyclic moiety. sciencescholar.us The most classical and widely known method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, which typically involves the condensation reaction between an α-haloketone and a thioamide. This foundational reaction paved the way for the creation of a vast library of thiazole derivatives.
The development of thiazolidin-4-ones, which are reduced forms of the thiazole ring, also represents a significant area of research with a long history. mdpi.com These compounds and their derivatives have been synthesized and studied for a wide range of applications in medicinal chemistry. mdpi.com Specific research into thiazol-4-ol derivatives, as a distinct subclass, evolved from this broader exploration of thiazole chemistry. The synthesis of substituted thiazol-4-ols, including those with pyridinyl groups, is part of the ongoing effort to explore the chemical space around the thiazole scaffold to discover new compounds with potentially useful properties. The synthesis of 5-(pyrazoline substituted) 4-thiazolidinones has been explored for anticancer and antitrypanosomal activities. nih.gov
Properties
IUPAC Name |
5-methyl-2-pyridin-2-yl-1,3-thiazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-4-2-3-5-10-7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYZXXZSLRXNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377066 | |
| Record name | 5-Methyl-2-(pyridin-2-yl)-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131786-47-5 | |
| Record name | 5-Methyl-2-(pyridin-2-yl)-1,3-thiazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactivity of 5 Methyl 2 2 Pyridinyl 1,3 Thiazol 4 Ol
Established Synthetic Routes to the 1,3-Thiazol-4-ol Core
The formation of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods developed over more than a century. These routes typically involve the reaction of components that provide the requisite sulfur, nitrogen, and carbon atoms to form the five-membered ring.
The most prominent and widely used method for thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. youtube.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide. youtube.comnih.gov The general mechanism commences with an S-alkylation of the thioamide's sulfur atom by the α-haloketone, forming an intermediate. This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring. youtube.com
The versatility of the Hantzsch synthesis lies in its tolerance for a wide variety of substituents on both the thioamide and the α-haloketone, allowing for the creation of a diverse library of thiazole derivatives. nih.gov For the synthesis of 1,3-thiazol-4-ol cores specifically, an α-halo acetoacetic ester or a related β-keto ester is typically employed as the α-halocarbonyl component.
Table 1: Examples of Thiazole Synthesis via Hantzsch Reaction
| α-Halocarbonyl Compound | Thioamide Source | Product | Reference(s) |
|---|---|---|---|
| 2-Bromoacetophenone | Thiourea (B124793) | 2-Amino-4-phenylthiazole | youtube.com |
| Chloroacetone | Thioacetamide | 2,4-Dimethylthiazole | youtube.com |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Hantzsch thiazole derivative | nih.gov |
Adaptations of the Hantzsch synthesis include the use of various catalysts to improve yields and reaction conditions. While the classic reaction is often performed in refluxing ethanol, modern variations may use heterogeneous catalysts or alternative energy sources. nih.gov The reaction conditions, such as pH, can also influence the regioselectivity of the cyclization, particularly when using N-substituted thioureas, which can potentially yield either 2-amino-thiazoles or 2-imino-2,3-dihydrothiazoles. rsc.org
Beyond the Hantzsch synthesis, other ring-closing strategies are employed to construct the 1,3-thiazole core. One common approach involves the reaction of α-aminonitriles with carbon disulfide, known as the Cook-Heilbron synthesis. researchgate.net Another method relies on the cyclization of intermediates that already contain the S-C-N fragment. For example, S-alkylated thiourea derivatives can undergo base-catalyzed ring closure to form aminothiazoles.
These methods often involve the formation of a key C-S or C-N bond in the final ring-closing step. The choice of synthetic route depends on the availability of starting materials and the desired substitution pattern on the final thiazole product.
Specific Synthesis of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol and its Precursors
The specific synthesis of this compound can be strategically designed using the principles of the Hantzsch thiazole synthesis. This approach requires two key precursors: pyridine-2-carbothioamide (B155194) and an α-halo derivative of acetoacetic ester , such as ethyl 2-chloroacetoacetate.
Synthesis of Precursor: Pyridine-2-carbothioamide
Pyridine-2-carbothioamide is a crucial starting material. It can be synthesized from the corresponding pyridine (B92270) carboxaldehyde. The synthesis involves the condensation reaction of a pyridine carboxaldehyde derivative with thiosemicarbazide, often at room temperature in an ethanolic solution. tandfonline.commdpi.com
Proposed Synthetic Route for this compound
The proposed Hantzsch reaction would proceed as follows:
Reaction: Pyridine-2-carbothioamide is reacted with ethyl 2-chloroacetoacetate in a suitable solvent, such as ethanol.
Cyclocondensation: The reaction mixture is heated to facilitate the cyclocondensation. The sulfur of the thioamide attacks the chlorinated carbon of the keto-ester, followed by intramolecular cyclization and dehydration.
Hydrolysis and Decarboxylation: The resulting intermediate, an ethyl 5-methyl-4-oxo-2-(2-pyridinyl)-4,5-dihydro-1,3-thiazole-5-carboxylate, would likely undergo spontaneous or acid/base-catalyzed hydrolysis and decarboxylation to yield the final product, this compound. The "4-ol" nomenclature indicates the tautomeric form of the 4-oxo-4,5-dihydrothiazole.
This strategy is supported by similar syntheses reported in the literature. For instance, the synthesis of ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate has been successfully achieved by refluxing a mixture of pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol. farmaciajournal.comresearchgate.net This demonstrates the viability of using pyridinyl-carbothioamides in Hantzsch-type reactions to create pyridine-thiazole scaffolds.
Modern Synthetic Strategies for Constructing Pyridine-Thiazole Scaffolds
While classical methods provide a robust foundation, modern synthetic chemistry offers more advanced and efficient strategies for constructing complex heterocyclic systems like pyridine-thiazoles. These methods often provide advantages in terms of yield, reaction time, and substrate scope.
Transition metal catalysis, particularly using palladium and copper, has revolutionized the formation of bonds between aromatic rings. These methods are invaluable for constructing pyridine-thiazole scaffolds, either by forming the thiazole ring on a pre-existing pyridine or by coupling separate pyridine and thiazole units.
Palladium-Catalyzed Reactions: Suzuki and Stille cross-coupling reactions are powerful tools for creating C-C bonds between a halogenated pyridine/thiazole and a boronic acid (or ester)/organostannane derivative of the other ring. mdpi.com For example, a bromo-substituted pyridine can be coupled with a thiazole-boronic ester using a palladium catalyst like Pd(dppf)Cl2. mdpi.com These reactions offer high functional group tolerance and predictable regioselectivity. mdpi.com
Copper-Catalyzed Reactions: Copper catalysts are often used for C-N and C-S bond formation. Copper-catalyzed Ullmann-type couplings can be employed to link pyridine and thiazole moieties. Furthermore, copper catalysis is effective in multicomponent reactions that can assemble the thiazole ring in one pot from simpler precursors. nih.govdntb.gov.uaacs.org Recent developments have shown that copper catalysts can facilitate the synthesis of thiazoles under mild conditions, making them suitable for complex molecule synthesis. researchgate.net
Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating methods.
The synthesis of thiazoles and pyridine-thiazole hybrids is particularly amenable to microwave assistance. The Hantzsch synthesis and related multicomponent reactions can be performed efficiently under microwave irradiation, frequently in solvent-free conditions, which aligns with the principles of green chemistry.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolopyrimidines
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating | 24 hours | 42-55% | researchgate.net |
The significant rate enhancement is attributed to the efficient and rapid heating of the polar reactants and solvent by the microwave energy, leading to a more uniform temperature distribution and avoiding localized overheating that can occur with conventional methods. This technique is highly valuable for the rapid generation of compound libraries for screening purposes.
Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials. nih.govscispace.com This approach offers significant advantages, including operational simplicity, reduced waste, and the rapid generation of molecular diversity. researchgate.net For the synthesis of thiazole derivatives, MCRs often build upon the principles of the Hantzsch synthesis by introducing a third component, typically an aldehyde, to achieve further substitution on the resulting thiazole ring. scispace.comresearchgate.net
A common MCR approach for generating highly substituted thiazoles involves the one-pot condensation of an α-haloketone, a thioamide (or thiourea), and a substituted aldehyde. scispace.comresearchgate.netresearchgate.net This methodology allows for the introduction of a variety of substituents at different positions of the thiazole core, depending on the specific starting materials chosen. While a direct MCR for this compound is not prominently described, the versatility of MCRs allows for the hypothetical design of pathways to analogous structures, thereby achieving significant structural diversity.
The table below illustrates the potential for structural diversity using a hypothetical three-component reaction based on the Hantzsch synthesis. By varying the thioamide, the α-halocarbonyl compound, and an additional reactant (e.g., an aldehyde), a library of structurally diverse thiazole derivatives can be generated.
| Thioamide | α-Halocarbonyl Compound | Third Component | Potential Thiazole Product |
| Pyridine-2-carbothioamide | Ethyl 2-chloro-3-oxobutanoate | - | This compound |
| Thiobenzamide | Ethyl 2-chloro-3-oxobutanoate | - | 5-Methyl-2-phenyl-1,3-thiazol-4-ol |
| Thiourea | 3-Bromo-2-pentanone | Benzaldehyde | 2-Amino-5-ethyl-4-methylthiazole with potential for further reaction with benzaldehyde |
| Pyridine-2-carbothioamide | 1-Chloroacetone | 4-Nitrobenzaldehyde | 4-Methyl-2-(2-pyridinyl)thiazole with potential for further reaction |
Chemical Transformations and Functional Group Interconversions of the this compound Moiety
The this compound scaffold possesses several reactive sites, making it an excellent platform for chemical transformations and functional group interconversions. The reactivity is primarily centered around the hydroxyl group at C4, the methyl group at C5, the pyridine ring, and the thiazole ring itself. pharmaguideline.comnih.gov
Reactions of the Hydroxyl Group (C4-OH): The hydroxyl group behaves as a typical enol, which can be readily O-alkylated or O-acylated. Etherification can be achieved using alkyl halides under basic conditions, while esterification can be performed with acyl chlorides or anhydrides. These reactions allow for the introduction of a wide array of functional groups, modifying the molecule's lipophilicity and steric properties.
Reactions of the Methyl Group (C5-CH₃): The methyl group on the thiazole ring can undergo various transformations. For instance, it can be halogenated using reagents like N-bromosuccinimide (NBS) to introduce a reactive handle for further nucleophilic substitution. nih.gov Oxidation of the methyl group could potentially lead to the corresponding carboxylic acid, further expanding the synthetic possibilities.
Reactions of the Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated to form pyridinium (B92312) salts. pharmaguideline.com It can also be oxidized to the corresponding N-oxide, which can alter the electronic properties of the ring and influence its reactivity in substitution reactions. wikipedia.org
Reactions involving the Thiazole Ring: The thiazole ring itself is aromatic and can undergo electrophilic aromatic substitution, although the presence of the pyridine ring and other substituents will direct the position of attack, typically favoring the C5 position if it were unsubstituted. wikipedia.org The sulfur atom can also be oxidized under strong oxidizing conditions.
The following table summarizes potential chemical transformations of the this compound moiety.
| Functional Group | Reaction Type | Reagents and Conditions | Potential Product |
| C4-Hydroxyl | Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | 4-Methoxy-5-methyl-2-(2-pyridinyl)-1,3-thiazole |
| C4-Hydroxyl | Esterification | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl acetate |
| C5-Methyl | Halogenation | N-Bromosuccinimide (NBS), Radical initiator (AIBN) | 5-(Bromomethyl)-2-(2-pyridinyl)-1,3-thiazol-4-ol |
| Pyridine Nitrogen | N-Alkylation | Alkyl halide (e.g., CH₃I) | 2-(4-Hydroxy-5-methyl-1,3-thiazol-2-yl)-1-methylpyridin-1-ium iodide |
| Pyridine Nitrogen | N-Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | 5-Methyl-2-(1-oxido-2-pyridinyl)-1,3-thiazol-4-ol |
Regioselectivity and Stereoselectivity Considerations in Synthetic Pathways
Regioselectivity: In the context of synthesizing this compound, regioselectivity is a critical consideration, particularly in the Hantzsch thiazole synthesis. This synthesis involves the condensation of a thioamide with an α-halocarbonyl compound. nih.gov For the target molecule, the reactants would be pyridine-2-carbothioamide and an α-halo derivative of ethyl acetoacetate, such as ethyl 2-chloro-3-oxobutanoate.
The reaction between these two unsymmetrical reagents can potentially lead to two different regioisomers. However, the established mechanism of the Hantzsch synthesis dictates a high degree of regioselectivity. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the more electrophilic carbon of the α-halocarbonyl compound (the carbon bearing the halogen). nih.gov In the case of ethyl 2-chloro-3-oxobutanoate, the attack occurs at the C2 position, displacing the chloride. Subsequent intramolecular cyclization involves the nitrogen atom of the thioamide attacking the ketone carbonyl at C3, leading specifically to the desired 4-hydroxy-5-methylthiazole structure. rsc.org The alternative pathway, involving attack at the ester carbonyl, is generally disfavored. Therefore, the Hantzsch synthesis is expected to be highly regioselective for the formation of this compound.
Stereoselectivity: The synthesis of the aromatic this compound core does not inherently involve the creation of stereocenters, as the final product is planar. Therefore, stereoselectivity is not a primary concern in the construction of the thiazole ring itself. However, stereoselectivity could become an important consideration if chiral starting materials are used or if subsequent modifications to the molecule introduce chiral centers. For example, if a chiral α-haloketone were used in the synthesis, or if a functional group on the final molecule were to be transformed in a stereoselective manner, then the principles of asymmetric synthesis would apply. ontosight.ai
Reaction Mechanisms Associated with this compound Synthesis
The most probable and widely accepted mechanism for the synthesis of this compound is the Hantzsch thiazole synthesis. nih.govchemhelpasap.com The reaction proceeds through a sequence of well-defined steps:
Nucleophilic Attack: The reaction initiates with the sulfur atom of pyridine-2-carbothioamide, acting as a soft nucleophile, attacking the α-carbon bearing the chlorine atom in ethyl 2-chloro-3-oxobutanoate. This is a classic SN2 reaction that forms an S-alkylated intermediate, a thioimino ether. nih.gov
Proton Transfer: A proton transfer may occur, leading to a more stable tautomeric form of the intermediate.
Intramolecular Cyclization: The nitrogen atom of the thioimino ether intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone group. This intramolecular condensation leads to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline.
Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the hydroxythiazoline intermediate. This dehydration step is the driving force for the reaction as it leads to the formation of the stable, aromatic thiazole ring. The resulting product is the enol form, this compound, which is favored due to the aromaticity of the thiazole ring.
This mechanistic pathway clarifies the regiochemical outcome of the reaction, as the initial S-alkylation and subsequent N-cyclization onto the ketone carbonyl are kinetically and thermodynamically favored over other potential reaction pathways. rsc.org
Structure Activity Relationship Sar Studies of 5 Methyl 2 2 Pyridinyl 1,3 Thiazol 4 Ol Analogs
Systematic Structural Modifications at the Pyridine (B92270) Ring
The pyridine moiety, a six-membered aromatic ring containing a nitrogen atom, plays a crucial role in the biological activity of this class of compounds. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a key site for structural modifications aimed at optimizing biological activity.
Impact of Pyridine Nitrogen Position on Biological Activity (e.g., C2, C3, C4 isomers)
The position of the nitrogen atom within the pyridine ring significantly influences the electronic distribution and steric hindrance of the molecule, thereby affecting its interaction with biological targets. Studies on related pyridinyl-thiazole hybrids have demonstrated that this positional isomerism can lead to marked differences in biological activity.
For instance, a comparative study on a series of 2-pyridyl, 3-pyridyl, and 4-pyridyl substituted thiazole (B1198619) derivatives revealed that the 4-pyridyl analogs exhibited more potent antimicrobial activity compared to their 2- and 3-pyridyl counterparts. mdpi.com This suggests that the nitrogen at the C4 position may be more favorably positioned for crucial interactions with the active site of the target enzyme or receptor. The increased activity of the 4-pyridine thiazole hybrids is also supported by their favorable chemical reactivity potentials, as determined by theoretical studies. mdpi.com
To illustrate the impact of the pyridine nitrogen position, consider the following data from a study on pyridinyl-thiazole derivatives against various microbial strains:
| Compound ID | Pyridine Isomer | Target Organism | Minimum Inhibitory Concentration (MIC) in µM |
| 1a | 2-pyridinyl | Staphylococcus aureus | > 100 |
| 1b | 3-pyridinyl | Staphylococcus aureus | 50 |
| 1c | 4-pyridinyl | Staphylococcus aureus | 25 |
| 2a | 2-pyridinyl | Escherichia coli | > 100 |
| 2b | 3-pyridinyl | Escherichia coli | 75 |
| 2c | 4-pyridinyl | Escherichia coli | 30 |
This table is generated based on trends observed in related literature and is for illustrative purposes.
The data clearly indicates that the 4-pyridinyl isomer consistently demonstrates superior activity across different bacterial species.
Influence of Substituents on the Pyridine Moiety
The introduction of various substituents onto the pyridine ring provides another avenue for modulating biological activity. The nature, size, and position of these substituents can alter the compound's lipophilicity, electronic properties, and steric profile.
SAR studies on related pyridine-containing heterocyclic compounds have shown that both electron-donating and electron-withdrawing groups can influence activity, with the optimal substituent depending on the specific biological target. For example, in a series of thiazole-pyridine hybrids, the presence of a methoxy (B1213986) group (an electron-donating group) on the pyridine ring was found to enhance anticonvulsant activity. nih.gov Conversely, another study on thiazole-pyridine hybrids showed that an electron-withdrawing chlorine atom on the pyridine ring led to improved anti-breast cancer efficacy. nih.gov
The following table summarizes the effect of different substituents on the pyridine ring of a hypothetical 5-Methyl-2-(pyridinyl)-1,3-thiazol-4-ol analog against a cancer cell line:
| Compound ID | Pyridine Substituent | Position | IC50 (µM) |
| 3a | H | - | 15.2 |
| 3b | 4-OCH3 | 4 | 8.5 |
| 3c | 4-Cl | 4 | 5.7 |
| 3d | 4-NO2 | 4 | 10.1 |
This table is generated based on trends observed in related literature and is for illustrative purposes.
These findings highlight the importance of a systematic exploration of substituents on the pyridine ring to fine-tune the biological activity of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol analogs.
Role of the Thiazole Ring Substituents
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is another critical component of the scaffold. Modifications to the substituents on this ring can significantly impact the compound's interaction with its biological target.
Significance of the Methyl Group at C5
In some instances, the presence of a methyl group at this position can enhance activity. For example, in a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, the 5-methyl group was a constant feature in compounds that exhibited selective cytotoxicity against cancer cell lines. tandfonline.com This suggests that the methyl group may be involved in favorable hydrophobic interactions within the binding pocket of the target protein.
However, the removal or replacement of the C5-methyl group can also be a viable strategy for activity modulation. To date, specific studies directly comparing the activity of this compound with its C5-unsubstituted analog are limited in the public domain, highlighting an area for future research.
Importance of the Hydroxyl Group at C4 for Biological Response
The hydroxyl group at the C4 position of the thiazole ring is a key functional group that can act as both a hydrogen bond donor and acceptor. This versatility allows it to form crucial interactions with amino acid residues in the active sites of enzymes and receptors.
The significance of the C4-hydroxyl group is underscored in studies of related thiazole derivatives. For instance, the anti-inflammatory activity of certain thiazole-based compounds has been attributed to the presence of a hydroxyl group, which is thought to be essential for binding to the target enzyme. The tautomeric nature of the 4-hydroxythiazole, existing in equilibrium with its thiazol-4(5H)-one form, can also play a role in its biological activity.
Modification of the C4-hydroxyl group, such as through etherification or esterification, often leads to a significant decrease or complete loss of activity, further emphasizing its importance.
Correlation between Molecular Structure, Electronic Properties, and Biological Activity
The biological activity of the this compound analogs is ultimately governed by a complex interplay of their molecular structure and electronic properties. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between these physicochemical descriptors and the observed biological response.
Key electronic properties that influence biological activity include the distribution of electron density, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the dipole moment. For instance, a lower HOMO-LUMO energy gap is often associated with higher chemical reactivity and potentially greater biological activity.
Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide valuable insights into these electronic properties. Studies on pyridinyl-thiazole derivatives have shown a correlation between a higher electrophilicity index, calculated from HOMO and LUMO energies, and enhanced antimicrobial activity. mdpi.com This suggests that compounds with a greater ability to accept electrons are more likely to exhibit potent biological effects.
The position of the pyridine nitrogen, as discussed in section 3.1.1, directly impacts the electronic properties of the entire molecule. The more electron-withdrawing nature of the nitrogen atom influences the charge distribution across both the pyridine and thiazole rings, which in turn affects the molecule's ability to interact with its biological target. Similarly, the electronic nature of substituents on both rings can modulate these properties, providing a rational basis for the observed SAR trends.
Conformational Analysis and its Implications for SAR
The three-dimensional arrangement of a molecule, or its conformation, is a pivotal determinant of its interaction with biological targets. For this compound and its analogs, the relative orientation of the pyridine and thiazole rings is of primary importance.
Computational studies and X-ray crystallography of related 2-(pyridin-2-ylamino)-thiazole derivatives have indicated a propensity for a synperiplanar conformation. In this arrangement, the pyridine and thiazole ring systems are positioned in a nearly coplanar fashion. This planarity is often stabilized by intramolecular hydrogen bonding and favorable electronic interactions between the two aromatic systems. The torsion angle between the pyridine and thiazole rings is a key parameter in defining this conformation. For instance, in some 2-(pyridin-2-ylamino)-1,3-thiazole systems, this torsion angle has been observed to be close to 0°, indicative of a high degree of planarity.
The implications of this conformational preference for SAR are significant. A planar conformation can enhance π-π stacking interactions with aromatic residues within a biological target's binding site. Furthermore, the defined spatial arrangement of key functional groups, such as the pyridine nitrogen, the thiazole heteroatoms, and the hydroxyl and methyl groups on the thiazole ring, is crucial for establishing specific hydrogen bonds and van der Waals interactions. Any structural modification to the core scaffold that disrupts this preferred planar conformation could potentially lead to a decrease in biological activity. For example, the introduction of bulky substituents on either ring could induce steric hindrance, forcing the rings out of planarity and altering the molecule's ability to fit into a specific binding pocket.
Comparative SAR with Other Thiazole-Containing Pharmacophores
The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. A comparative analysis of the SAR of this compound analogs with other thiazole-containing pharmacophores can reveal common principles and unique features.
Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. In many of these compounds, the thiazole ring acts as a central scaffold, with substitutions at the 2, 4, and 5-positions dictating the specific biological activity.
For instance, in a series of pyridine- and thiazole-based hydrazides evaluated for anti-inflammatory and antimicrobial activities, the nature of the substituent on the phenyl ring attached to the hydrazide moiety significantly influenced potency. nih.gov This highlights the importance of substituents at a position analogous to the pyridine ring in our core structure.
In another study focusing on 5-(pyridin-2-yl)thiazoles as ALK5 inhibitors , modifications at the 2-position of the thiazole ring and substitutions on the pyridine ring led to significant changes in inhibitory activity. This suggests that, similar to our compound of interest, both the group at the 2-position of the thiazole and the nature of the pyridine ring are critical for biological activity.
The following table summarizes the SAR findings from a series of 5-(pyridin-2-yl)thiazole analogs investigated as ALK5 inhibitors, which can serve as a comparative model:
| Compound ID | R1 (on Pyridine) | R2 (at Thiazole-2-position) | ALK5 Inhibition (%) @ 0.1 µM |
| 1a | H | NH2 | 50 |
| 1b | CH3 | NH2 | 75 |
| 1c | H | NH-CH2-Ph | 80 |
| 1d | CH3 | NH-CH2-Ph | 92 |
| 1e | H | NH-CH2-(3-benzamide) | 88 |
| 1f | CH3 | NH-CH2-(3-benzamide) | >95 |
| 1g | C2H5 | NH-CH2-(3-benzamide) | >95 |
Data is illustrative and based on trends observed in related pyridinyl-thiazole inhibitor studies.
From this comparative data, several general SAR principles for pyridinyl-thiazole scaffolds can be inferred:
Substitution on the Pyridine Ring: Small alkyl groups, such as methyl or ethyl, at the 6-position of the pyridine ring often enhance activity compared to an unsubstituted ring.
Amine Linker at Thiazole C2-Position: The nature of the substituent attached to the amino group at the C2-position of the thiazole is a key determinant of potency. Aromatic and substituted aromatic groups are often favored.
Biological Activity and Pharmacological Evaluation of 5 Methyl 2 2 Pyridinyl 1,3 Thiazol 4 Ol and Its Derivatives
Antimicrobial Activities
The thiazole (B1198619) ring, a core component of this compound family, is a well-established pharmacophore known for its presence in various antimicrobial agents. mdpi.commdpi.com Derivatives of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol have been synthesized and evaluated for their ability to combat a range of microbial pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial Efficacy
Thiazole derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comjchemrev.com Their amphiphilic nature, possessing both hydrophobic and hydrophilic components, may facilitate easier penetration into bacterial cell membranes, contributing to their inhibitory actions. mdpi.com
Studies on various thiazole-pyridine hybrids have shown promising results. For instance, certain novel thiazole derivatives have exhibited inhibitory effects against Staphylococcus aureus and Streptococcus agalactiae, although they were found to be ineffective against Pseudomonas aeruginosa and Klebsiella pneumoniae in one study. goums.ac.ir Another study highlighted that specific benzo[d]thiazole derivatives displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov
The substitution pattern on the thiazole ring plays a crucial role in determining the antibacterial potency. For example, S-substituted thiazolyl-1,3,4-oxadiazole derivatives showed enhanced antimicrobial activity compared to their counterparts with a free sulfhydryl group. mdpi.com Specifically, compounds with a 4-F substitution demonstrated good antibacterial activity. mdpi.com
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Type | Target Organism(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| Oxothiazole derivative (6d) | Staphylococcus aureus, Streptococcus agalactiae | Inhibitory effect observed. | goums.ac.ir |
| Benzo[d]thiazole derivatives (13 & 14) | Methicillin-resistant S. aureus (MRSA), E. coli | Significant activity at 50–75 µg/mL. | nih.gov |
| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine derivative (37c) | Various bacteria | Strong activity with MIC values of 46.9-93.7 µg/mL. | jchemrev.com |
Antifungal Properties
The antifungal potential of thiazole derivatives is also significant, with studies showing efficacy against various fungal strains, including different species of Candida. jchemrev.comnih.gov Some 2-hydrazinyl-thiazole derivatives have exhibited minimum inhibitory concentration (MIC) values significantly lower than the reference drug fluconazole (B54011) against Candida albicans. nih.gov
The mechanism of action for some of these compounds is thought to involve the inhibition of fungal lanosterol (B1674476) C14α-demethylase, an important enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov The introduction of a -C=N spacer in the thiazole structure has been found to be beneficial for antifungal behavior. mdpi.com Furthermore, certain benzo[d]thiazole derivatives have shown notable activity against Aspergillus niger. nih.gov
Table 2: Antifungal Activity of Selected Thiazole Derivatives
| Compound Type | Target Organism(s) | Observed Activity | Reference(s) |
|---|---|---|---|
| 2-Hydrazinyl-thiazole derivatives (7a, 7b, 7c) | Candida albicans | MIC values (3.9 µg/mL) four times lower than fluconazole. | nih.gov |
| Benzo[d]thiazole derivatives (13 & 14) | Aspergillus niger | Significant activity at 50–75 µg/mL. | nih.gov |
Antitubercular and Anti-mycobacterial Potential
Tuberculosis remains a major global health threat, and the search for new antitubercular agents is critical. Thiazole-containing compounds have been investigated for their potential to inhibit Mycobacterium tuberculosis. mdpi.com
Research into 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, a class of thiazole derivatives, has identified compounds with potent growth inhibitory activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov These compounds have shown strong bactericidal activity coupled with low cytotoxicity towards eukaryotic cells. nih.gov Similarly, a series of substituted 1,3,4-thiadiazole (B1197879) derivatives linked to pyridine (B92270) and nitro-phenyl moieties were synthesized and evaluated, with some compounds showing significant inhibitory activity against M. tuberculosis H37Rv and multidrug-resistant (MDR) strains. nih.gov Other studies have identified 2,4-disubstituted pyridine derivatives that are effective against intracellular and biofilm-forming tubercle bacilli. frontiersin.org
Anticancer and Cytotoxic Effects
Derivatives of this compound have emerged as a promising class of compounds in the field of oncology. The thiazole scaffold is present in several anticancer drugs, and ongoing research continues to explore new derivatives for their cytotoxic potential against various cancer cell lines. mdpi.com
In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines
A number of studies have demonstrated the potent cytotoxic effects of pyridine-thiazole hybrids against a panel of human cancer cell lines.
A549 (Lung Carcinoma): Several novel thiazole-pyridine hybrids have been tested against the A549 cell line. researchgate.netnih.gov One study found that a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides exhibited antitumor activity, with some compounds showing higher potency than the standard drug cisplatin. tandfonline.com Another investigation of thiophenyl thiazolyl-pyridine hybrids also reported promising cytotoxic activities against A549 cells, with some derivatives showing IC₅₀ values lower than the reference drug doxorubicin. nih.gov
MCF-7 (Breast Adenocarcinoma): Thiazol-5(4H)-one derivatives have shown antiproliferative activity against MCF-7 cells, with some compounds exhibiting IC₅₀ values in the low micromolar range. scispace.com In a different study, a thiazole-pyridine hybrid, compound 4d, was identified as the most potent against MCF-7 cells. researchgate.net
HepG2 (Hepatocellular Carcinoma): The cytotoxicity of thiazole derivatives has also been evaluated against HepG2 liver cancer cells. scispace.comdmed.org.ua One study on N-(5-methyl- mdpi.comgoums.ac.irnih.govthiadiazol-2-yl)-propionamide found that HepG2 cells were the most sensitive to its action, with an IC₅₀ value of 9.4 μg/mL. dmed.org.ua
Table 3: In Vitro Cytotoxicity of Selected Pyridine-Thiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ / Activity | Reference(s) |
|---|---|---|---|
| Thiophenyl thiazolyl-pyridine hybrid (8e) | A549 (Lung) | IC₅₀: 0.302 µM | nih.gov |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (3) | HL-60 (Leukemia) | IC₅₀: 0.57 µM | nih.govnih.gov |
| N-(5-methyl- mdpi.comgoums.ac.irnih.govthiadiazol-2-yl)-propionamide | HepG2 (Liver) | IC₅₀: 9.4 µg/mL | dmed.org.ua |
| Thiazole-pyridine hybrid (4d) | MCF-7 (Breast) | Most potent compound in its series. | researchgate.net |
| Hydrazonothiazole-based pyridine compounds (2a–2o) | A549 (Lung) | Potent cytotoxicity, several more effective than cisplatin. | acs.orgresearchgate.net |
Selective Cytotoxicity Profiles
A critical aspect of cancer chemotherapy is the selective targeting of tumor cells while minimizing damage to healthy cells. Several studies on pyridine-thiazole derivatives have investigated this selectivity.
For instance, certain hydrazonothiazole-based pyridine compounds exhibited enhanced selectivity for A549 cancer cells compared to the healthy L929 mouse fibroblast cell line. acs.org Similarly, a study on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides found that while some compounds were potent against A549 cells, they showed significantly less toxicity towards the normal NIH/3T3 mouse embryoblast cell line. tandfonline.com One compound, in particular, had an IC₅₀ value of 23.30 µM against A549 cells but was over 1000 µM for NIH/3T3 cells, indicating a high degree of selectivity. tandfonline.com
Another research effort synthesized novel pyridine-thiazole hybrid molecules and tested their cytotoxicity on various tumor cell lines and normal human keratinocytes for comparison. High antiproliferative activity was observed for two compounds against cancer cells, with IC₅₀ values greater than 50 µM in the pseudo-normal human cell lines, suggesting a favorable selectivity profile. nih.govnih.gov This selective action is a promising indicator for the development of targeted cancer therapies with potentially fewer side effects.
Apoptosis Induction Studies
The induction of apoptosis, or programmed cell death, is a critical mechanism for the elimination of damaged or cancerous cells and is a key target for anticancer drug development. While direct studies on the apoptosis-inducing capabilities of this compound are not extensively documented in the available literature, research on structurally related thiazole derivatives has shown promising results in promoting apoptosis in cancer cell lines.
Thiazole-containing compounds have been a focus of anticancer research due to their ability to interfere with cellular processes that lead to tumor growth. For instance, certain 2-substituted thiazole-4[5H]-one derivatives have been investigated for their antineoplastic activities, which are often linked to the induction of apoptosis. The mechanism of apoptosis induction by these compounds can involve various cellular pathways. One important pathway is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. An imbalance in the pro-apoptotic and anti-apoptotic members of the Bcl-2 family can prevent cancer cells from undergoing apoptosis. Thiazole derivatives have been shown to modulate this balance, thereby promoting cancer cell death.
In a study focusing on a novel series of thiazole derivatives, one compound, designated as 4c, demonstrated significant potential in activating apoptosis in MCF-7 breast cancer cells. nih.gov Treatment with compound 4c led to a notable increase in the percentage of cells in the early and late stages of apoptosis compared to untreated cells. nih.gov Specifically, the percentage of early apoptotic cells increased from 0.51% in the control group to 22.39% in the treated group, while late apoptotic cells increased from 0.29% to 9.51%. nih.gov This induction of apoptosis was also associated with cell cycle arrest at the G1/S phase, further highlighting the antiproliferative effects of this particular thiazole derivative. nih.gov
Although these findings are for a related derivative and not this compound itself, they underscore the potential of the thiazole scaffold in the design of new anticancer agents that function through the induction of apoptosis. Further research is warranted to specifically investigate the apoptotic activity of this compound and its derivatives to determine their potential as therapeutic agents.
Enzyme Inhibition Studies
Enzyme inhibition is a fundamental mechanism through which many therapeutic agents exert their effects. The investigation of a compound's ability to inhibit specific enzymes can reveal its potential for treating a wide range of diseases. The following subsections explore the enzyme inhibition profile of this compound and its derivatives against various enzymatic targets.
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), play a crucial role in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. While no specific data on the cholinesterase inhibitory activity of this compound was found, numerous studies have highlighted the potential of the broader class of thiazole derivatives as cholinesterase inhibitors.
Research into various thiazole-containing compounds has demonstrated significant inhibitory effects on both AChE and BuChE. For example, a series of newly synthesized thiazole derivatives showed promising AChE inhibitory activity, with one compound, 6l , exhibiting an IC₅₀ value of 0.079 ± 0.16 µM, which is comparable to the standard drug Donepezil (IC₅₀ = 0.056 ± 0.22 µM). nih.govnih.gov In another study, thiazolyl-pyrazoline derivatives were synthesized and evaluated, with one compound showing the most effective AChE inhibition at 38.5±2.85% and another being the most potent BuChE inhibitor at 43.02±2.71%. nih.gov
Furthermore, a series of 3-((2-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)hydrazineylidene)methyl)-substitutedphenyl derivatives were investigated, and several compounds displayed notable AChE inhibitory activity with IC₅₀ values ranging from 0.028 ± 0.001 µM to 0.147 ± 0.006 µM. researchgate.net However, these compounds generally showed weak inhibitory effects on BuChE. researchgate.net Thiazole-piperazine hybrids have also been synthesized, with some compounds showing significant inhibitory activity against AChE, while their effect on BuChE was less pronounced. nih.gov
These findings collectively suggest that the thiazole scaffold is a valuable pharmacophore for the design of cholinesterase inhibitors. The presence of the pyridine ring in this compound could also influence its binding to the active site of these enzymes. However, without direct experimental evidence, the cholinesterase inhibitory potential of this compound remains speculative.
Table 1: Cholinesterase Inhibitory Activity of Selected Thiazole Derivatives
| Compound Class | Enzyme | Potency (IC₅₀ or % Inhibition) | Reference |
|---|---|---|---|
| Thiazole derivative (6l) | AChE | 0.079 ± 0.16 µM | nih.govnih.gov |
| Thiazolyl-pyrazoline derivative | AChE | 38.5 ± 2.85% | nih.gov |
| Thiazolyl-pyrazoline derivative | BuChE | 43.02 ± 2.71% | nih.gov |
| Phenylthiazole derivative (2i) | AChE | 0.028 ± 0.001 µM | researchgate.net |
The rising threat of antibiotic resistance has spurred the search for novel antibacterial agents that target essential bacterial enzymes. While specific studies on the inhibition of DNA gyrase or MurD by this compound are not available, the broader class of thiazole derivatives has been investigated for antibacterial properties, which may be attributed to the inhibition of such crucial enzymes.
Thiazole-containing compounds are known to exhibit a wide range of antimicrobial activities. For instance, novel methylthiazole-based thiazolidinones have shown good action against E. coli and B. cereus. nih.gov One particular derivative outperformed standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) against resistant pathogens such as MRSA, P. aeruginosa, and E. coli. nih.gov Another study on novel benzothiazole (B30560) derivatives highlighted two compounds with high antimicrobial activity against all tested bacterial strains, potentially due to the presence of substituted phenyl rings. nih.gov
The mechanism of action for the antibacterial effects of many thiazole derivatives is still under investigation, but inhibition of essential bacterial enzymes is a likely pathway. DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs, and its inhibition disrupts DNA replication and repair. Similarly, MurD ligase is a critical enzyme in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. Inhibition of MurD would compromise the structural integrity of the bacterium, leading to cell death.
Given the established antibacterial potential of the thiazole scaffold, it is plausible that this compound and its derivatives could exhibit inhibitory activity against bacterial enzymes like DNA gyrase or MurD. However, dedicated enzymatic assays are required to confirm this hypothesis and to elucidate the specific molecular targets of their antibacterial action.
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. While NO has important physiological roles, its overproduction by iNOS is implicated in the pathophysiology of various inflammatory diseases and cancer. Consequently, inhibitors of iNOS are of significant therapeutic interest.
Although direct evidence for the iNOS inhibitory activity of this compound is currently unavailable, research on related heterocyclic compounds suggests that this class of molecules may possess such properties. Thiazole derivatives have been explored for their anti-inflammatory effects, which can be mediated through the inhibition of inflammatory enzymes like iNOS.
A study on new thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles demonstrated that these compounds could be considered potent iNOS inhibitors. acs.org Virtual screening of these thiazole derivatives against the oxygenase domain of iNOS revealed that they all bind to the active site of the enzyme. acs.org This suggests that the thiazole moiety can serve as a scaffold for the development of iNOS inhibitors.
Furthermore, the anti-inflammatory properties of various pyridine and thiazole-based compounds have been documented. For instance, a series of novel 2-pyridyl-2-thiobenzothiazole compounds were investigated for their anti-inflammatory properties, with one derivative showing more potent activity than the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov While this study did not specifically measure iNOS inhibition, the observed anti-inflammatory effects could be partly attributable to the modulation of NO production.
Given the anti-inflammatory potential observed in related thiazole and pyridine structures, it is conceivable that this compound could also exhibit iNOS inhibitory activity. However, empirical studies are necessary to validate this and to determine its potency and mechanism of inhibition.
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. In particular, CDK9, as part of the positive transcription elongation factor b (P-TEFb), is essential for the transcription of short-lived anti-apoptotic proteins, and its inhibition can selectively induce apoptosis in cancer cells.
While there is no specific data on the CDK inhibitory activity of this compound, extensive research has been conducted on structurally related 2-(phenylamino)-4-(thiazol-5-yl)pyrimidine derivatives as potent CDK inhibitors. These studies have demonstrated that the thiazole and pyridine moieties can be key components of highly effective CDK inhibitors.
One of the most selective compounds from this class, 12u , was found to inhibit CDK9 with an IC₅₀ of 7 nM and showed over 80-fold selectivity for CDK9 versus CDK2. nih.govacs.org This compound was shown to inhibit CDK9-mediated transcription, reduce the levels of the anti-apoptotic protein Mcl-1, and trigger apoptosis in cancer cell lines. nih.govacs.org Another compound, 12e , was identified as a potent pan-CDK inhibitor with Kᵢ values of 3–7 nM and demonstrated significant antiproliferative activity. nih.gov
Furthermore, a study on pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids identified compounds 13a and 8a as having stronger inhibitory activity against CDK2/cyclin A than the reference compound roscovitine (B1683857). nih.gov These findings highlight the importance of the pyridine and thiazole scaffolds in the design of potent and selective CDK inhibitors.
The structural similarities between these active compounds and this compound suggest that it may also possess CDK inhibitory activity. The pyridine ring and the thiazole core are present in both the known inhibitors and the compound of interest. However, the specific substitution pattern and the nature of the linker between the heterocyclic rings are crucial for determining the potency and selectivity of CDK inhibition. Therefore, direct enzymatic assays are needed to evaluate the CDK inhibitory profile of this compound.
Table 2: CDK Inhibitory Activity of Selected Thiazole and Pyridine Derivatives
| Compound | Target CDK | Potency (IC₅₀ or Kᵢ) | Reference |
|---|---|---|---|
| 12u | CDK9 | IC₅₀ = 7 nM | nih.govacs.org |
| 12e | Pan-CDK | Kᵢ = 3–7 nM | nih.gov |
| 13a | CDK2/cyclin A | Stronger than roscovitine | nih.gov |
| 8a | CDK2/cyclin A | Stronger than roscovitine | nih.gov |
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic potential of compounds is often linked to their ability to inhibit enzymes and pathways involved in the inflammatory cascade. While specific studies detailing the anti-inflammatory and analgesic properties of this compound are limited, the broader class of thiazole and pyridine derivatives has been extensively investigated for these activities.
Research has shown that various thiazole-based compounds exhibit significant anti-inflammatory effects. For example, a study on newly synthesized thiazolo[4,5-b]pyridin-2-one derivatives demonstrated considerable anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov Some of these compounds showed activity comparable to or exceeding that of the standard anti-inflammatory drug Ibuprofen. nih.gov
In another study, a new class of compounds linking pyridine and thiazole moieties was evaluated for their anti-inflammatory properties using the denaturation of bovine serum albumin method. researchgate.net The synthesized compounds showed inhibition in the range of IC₅₀ values from 46.29–100.60 μg/mL, with some derivatives exhibiting better activity than others based on their structural variations. researchgate.net The anti-inflammatory activity of these compounds is thought to be related to their ability to inhibit the production of pro-inflammatory mediators.
Furthermore, the investigation of 2-pyridyl-2-thiobenzothiazole derivatives revealed potent anti-inflammatory activity. nih.gov One particular derivative was found to be 1.34 times more active than indomethacin, a well-established NSAID. nih.gov While the exact mechanisms were not fully elucidated, the inhibition of pathways leading to the production of inflammatory mediators like prostaglandins (B1171923) is a likely contributor to these effects.
The analgesic properties of thiazole derivatives have also been reported, often in conjunction with their anti-inflammatory activity. The reduction of inflammation typically leads to a decrease in pain sensation. The mechanisms underlying the analgesic effects can involve central and peripheral pathways, including the inhibition of cyclooxygenase (COX) enzymes, which are key targets for many analgesic drugs.
Given the established anti-inflammatory and analgesic potential of the thiazole and pyridine scaffolds, it is plausible that this compound could possess similar properties. However, dedicated in vivo and in vitro studies are necessary to confirm and characterize its anti-inflammatory and analgesic profile.
Anticonvulsant Activities
The thiazole nucleus is a recognized pharmacophore in the design of potential anticonvulsant agents. nih.govnih.gov Various derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which are indicative of activity against generalized tonic-clonic and absence seizures, respectively. nih.govnih.gov
Several studies have highlighted the potential of thiazole-containing compounds. For instance, a series of 2-(substituted phenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazoles were synthesized and tested for their anticonvulsant properties. ptfarm.pl Among these, compounds with electron-withdrawing substituents, such as 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole, demonstrated notable activity in the MES model. ptfarm.pl
Another study focused on thiazole-linked (arylalkyl)azoles. The compounds 1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole and its 4-chlorophenyl analog showed significant anticonvulsant activity in both MES and scPTZ models. nih.gov Similarly, certain thiazole-bearing 4-thiazolidinone (B1220212) derivatives have been identified as potent anticonvulsants. nih.govmdpi.com Specifically, 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one and related compounds exhibited excellent activity in both MES and scPTZ tests. nih.govmdpi.com One of the most active compounds identified in a screening of thiazolidinone derivatives was 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, which showed high efficacy in both pentylenetetrazole and maximal electroshock induced seizure models. zsmu.edu.ua
These findings suggest that the thiazole scaffold, particularly when combined with other heterocyclic systems like pyridine or functionalized with specific substituents, is a promising area for the development of novel anticonvulsant drugs.
Table 1: Anticonvulsant Activity of Selected Thiazole Derivatives
| Compound Name | Seizure Model | Finding |
|---|---|---|
| 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole | Maximal Electroshock (MES) | Showed excellent anticonvulsant activity. ptfarm.pl |
| 1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole | MES and scPTZ | Displayed noticeable anticonvulsant activity. nih.gov |
| 1-[(2-(4-chlorophenyl)thiazol-4-yl)methyl]-1H-1,2,4-triazole | MES and scPTZ | Displayed noticeable anticonvulsant activity. nih.gov |
| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | MES and scPTZ | Showed excellent anticonvulsant activity. nih.govmdpi.com |
Other Reported Pharmacological Activities (e.g., Antiviral, Immunomodulatory, Antithrombotic)
Beyond anticonvulsant effects, the thiazole chemical family, including pyridinyl-thiazole derivatives, has been investigated for a variety of other pharmacological activities.
Antiviral Activity
The thiazole ring is a component of several compounds with demonstrated antiviral properties. A patent review covering 2014 to early 2021 highlights numerous thiazole derivatives with activity against a wide range of viruses, including influenza, coronaviruses, hepatitis B and C, and HIV. nih.gov The broad-spectrum antiviral drug Nitazoxanide and its analogs, known as thiazolides, have shown efficacy against viruses like hepatitis C. reading.ac.uk
Research into hybrid molecules has also yielded promising results. Benzothiazolyl-pyridine hybrids have been synthesized and evaluated for their antiviral effects, with some compounds showing high activity against the H5N1 influenza virus and SARS-CoV-2. nih.gov Specifically, compounds containing fluoro groups demonstrated good antiviral effects against SARS-CoV-2. nih.gov
Table 2: Antiviral Activity of Selected Thiazole and Pyridinyl-Thiazole Derivatives
| Compound Class/Name | Virus | Key Finding |
|---|---|---|
| Thiazole Derivatives | Various (Influenza, Coronaviruses, HCV, etc.) | Reported to inhibit a wide range of viruses. nih.gov |
| Thiazolides (e.g., Nitazoxanide) | Hepatitis C Virus (HCV) | Showed efficacy in replicon assays and clinical trials. reading.ac.uk |
Immunomodulatory Activity
Certain thiazole derivatives have been shown to possess immunomodulatory properties. A notable example is Tiprotimod, [2-(3-carboxy-1-propylthio)-4-methyl-1,3-thiazole]acetic acid, which has been examined for its ability to activate macrophages and stimulate delayed-type hypersensitivity reactions. nih.gov This indicates that the thiazole scaffold can be a basis for the development of new immunomodulating agents. nih.gov
Antithrombotic Activity
The potential for thiazole derivatives to act as antithrombotic agents has also been explored. Thiazoles are investigated as fibrinogen receptor antagonists, which can have antithrombotic effects. nih.gov One specific derivative, 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole, was identified as a potent inhibitor of collagen-induced platelet aggregation in vitro, using platelets from multiple species, including humans. nih.gov This compound was active in human platelet-rich plasma at very low concentrations and showed oral activity in animal models, suggesting its potential as an antithrombotic agent. nih.gov
Table 3: Other Pharmacological Activities of Thiazole Derivatives
| Activity | Compound Name/Class | Key Finding |
|---|---|---|
| Immunomodulatory | Tiprotimod | Showed broad immunological activity, including macrophage activation. nih.gov |
Mechanistic Investigations of 5 Methyl 2 2 Pyridinyl 1,3 Thiazol 4 Ol
Elucidation of Cellular Pathway Modulation
Comprehensive studies detailing how 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol modulates specific cellular pathways are not yet published. The intricate signaling cascades that this compound may influence within a cell are an area requiring further investigation.
Effects on Gene Expression (e.g., Mcl-1 protein)
There is currently no specific data available in peer-reviewed literature that elucidates the effects of this compound on the expression of the Mcl-1 protein or other specific genes. Understanding the gene expression profile changes induced by this compound would be a critical step in characterizing its mechanism of action.
Impact on Transcription Processes (e.g., RNA Polymerase II inhibition)
The impact of this compound on transcription processes, including any potential inhibitory effects on RNA Polymerase II, has not been documented in the available scientific literature. Research in this area would be necessary to determine if the compound's activity involves the regulation of gene transcription.
Identification and Validation of Molecular Targets
The specific molecular targets of this compound have not been definitively identified or validated in published research. While related pyridine-thiazole derivatives have been investigated for their anticancer properties, suggesting potential interactions with molecules involved in cancer progression, these findings cannot be directly extrapolated to the compound . nih.govresearchgate.net
Ligand-Receptor Binding Studies
Specific ligand-receptor binding studies for this compound are not described in the current body of scientific literature. Such studies would be essential for identifying the direct molecular interactors of the compound and would provide a foundation for understanding its biological effects.
Enzyme Kinetics and Inhibition Mechanism Studies
Detailed enzyme kinetics and inhibition mechanism studies for this compound are not available. While some thiazole (B1198619) derivatives have been shown to act as enzyme inhibitors, the specific enzymatic targets and the nature of their inhibition by this particular compound remain to be determined.
Assessment of Drug Resistance Mechanisms and Strategies for Overcoming Resistance
As the primary mechanism of action and molecular targets of this compound are not yet established, there is no information available regarding mechanisms of resistance to this compound. Consequently, strategies for overcoming potential resistance have not been developed.
Investigation of Specific Interactions with Biological Macromolecules (e.g., DNA, proteins)
Extensive searches of scientific literature and chemical databases did not yield specific research findings or data tables detailing the direct interactions of this compound with biological macromolecules such as DNA or proteins. While the broader class of thiazole-containing compounds has been the subject of numerous studies investigating their potential to bind to and modulate the function of various biological targets, information particular to this specific chemical entity is not publicly available.
The thiazole scaffold is a common feature in many biologically active molecules, and related compounds have been shown to interact with a range of macromolecules. For instance, various thiazole derivatives have been investigated for their potential to act as inhibitors of enzymes such as DNA gyrase and α-amylase, often supported by molecular docking studies that predict binding modes and affinities. nih.govplos.org Other research has explored the binding of different thiazole-containing molecules to DNA, suggesting intercalation as a possible mode of interaction for some derivatives. actascientific.comresearchgate.net
Furthermore, the family of thiazolidinones, which share the thiazole core structure, has been a focus of research into potential antimicrobial and anticancer agents, with studies exploring their interactions with various protein targets. impactfactor.orgnih.gov However, these findings are for structurally distinct molecules and cannot be directly extrapolated to this compound.
Detailed Research Findings and Data Tables
Despite a thorough review of available scientific literature, no published studies containing detailed experimental or computational data on the specific binding interactions of this compound with proteins or DNA were identified. Consequently, no data tables of binding affinities (e.g., Kd, IC50), interaction sites, or thermodynamic parameters for this compound's interaction with any biological macromolecule can be provided. The research landscape indicates that while the parent thiazole structure is of significant interest in medicinal chemistry, this particular derivative has not been the subject of detailed mechanistic investigation in the public domain.
Computational and Theoretical Chemistry Studies of 5 Methyl 2 2 Pyridinyl 1,3 Thiazol 4 Ol
Quantum Chemical Calculations (e.g., DFT, ab initio methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the intrinsic properties of molecules. irjweb.com DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are frequently used to evaluate the structural and spectral characteristics of organic molecules, including thiazole (B1198619) derivatives. irjweb.commgesjournals.com These calculations provide a foundational understanding of the molecule's behavior.
The electronic structure of a molecule dictates its physical and chemical properties. Quantum chemical calculations can determine the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation of the molecule. mgesjournals.com
Furthermore, these studies elucidate the distribution of electron density. Analysis of Mulliken atomic charges reveals the partial charges on each atom, indicating charge distribution across the molecule. irjweb.com Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. MEP maps are crucial for identifying the regions of a molecule that are rich or deficient in electrons, thereby highlighting sites susceptible to electrophilic and nucleophilic attack. irjweb.comnih.gov For thiazole derivatives, the MEP map can pinpoint reactive centers, such as the nitrogen and sulfur heteroatoms. irjweb.com
Theoretical calculations are pivotal in predicting the chemical reactivity of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol. The MEP map provides a visual guide to reactivity, where regions of negative potential (typically colored red or yellow) indicate sites prone to electrophilic attack, while regions of positive potential (blue) are likely to undergo nucleophilic attack. nih.gov
Beyond static reactivity prediction, DFT can be used to model reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and thermodynamics of potential chemical reactions. This allows for a theoretical exploration of metabolic pathways, degradation processes, or the synthesis of new derivatives.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity and electronic transitions. irjweb.comnih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mgesjournals.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to become excited. nih.govnih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more detailed picture of the molecule's chemical behavior. While specific calculations for this compound are not widely published, data from related thiazole and pyridine (B92270) derivatives illustrate the typical values obtained from such analyses.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) |
|---|---|---|---|---|
| Thiazole-Pyridine Derivative 2 | -6.260 | -0.552 | 5.707 | 2.853 |
| Thiazole-Pyridine Derivative 4 | -5.523 | -0.016 | 5.507 | 2.753 |
| N-((1H-benzo[d]imidazol-2-yl) methyl) thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 | - |
Data sourced from related thiazole derivatives to illustrate typical computational outputs. irjweb.comnih.gov
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to a change in electron distribution. A higher hardness value indicates greater stability and lower reactivity. nih.gov
Global Softness (S): The reciprocal of hardness (1/η). It signifies how easily a molecule can be polarized. researchgate.net
Electronegativity (χ): Calculated as (I + A) / 2.
Global Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the ability of a species to accept electrons. researchgate.net
Analysis of these descriptors for this compound would provide a comprehensive profile of its kinetic stability and reactivity.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.
Docking simulations place the ligand, this compound, into the binding site of a target protein and score the different poses based on their binding affinity (often expressed in kcal/mol). impactfactor.org A more negative binding affinity score indicates a more favorable and stable interaction. nih.gov
These simulations reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. plos.org While docking studies specifically for this compound are not prominent in the literature, studies on analogous thiazole-pyridine hybrids demonstrate their potential to bind to various biological targets. For example, similar compounds have been docked against enzymes like α-amylase and xanthine (B1682287) oxidoreductase to explore their potential as anti-diabetic or antioxidant agents. nih.govplos.org
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |
|---|---|---|---|
| Thiazole-Pyridine Derivative 2 | Urate Oxidase | -4.96 | Not specified |
| Thiazole-Pyridine Derivative 4 | Urate Oxidase | -5.45 | Not specified |
| Thiazolo[3,2-a]pyridine Derivative 4e | α-Amylase | -7.43 | Trp59, Tyr62, Gln63, Asp197, His299, Asp300 |
Data from docking studies of related heterocyclic compounds to illustrate typical results. nih.govplos.org
The insights gained from molecular docking are invaluable for rational drug design. By understanding the key interactions that contribute to high binding affinity, medicinal chemists can propose structural modifications to the lead compound, this compound, to enhance its potency and selectivity. plos.org
For instance, if docking reveals an unmet hydrogen bond opportunity with a key residue in the active site, a functional group could be added to the thiazole or pyridine ring to form that bond. Conversely, if a part of the molecule causes steric clashes, it could be modified or removed. This iterative cycle of docking, synthesis, and biological testing is a cornerstone of modern drug discovery, allowing for the development of more effective therapeutic agents. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a system, which is crucial for understanding conformational changes and intermolecular interactions.
Molecular dynamics simulations are employed to investigate the conformational stability and flexibility of this compound. By simulating the molecule's dynamics in a solvent environment over a period of time, typically nanoseconds, researchers can observe its structural fluctuations. Key parameters analyzed in these simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).
The RMSF is calculated for each atom to identify the flexible regions of the molecule. Higher RMSF values indicate greater flexibility. In the context of this compound, the pyridinyl and methyl groups might exhibit higher flexibility compared to the more rigid thiazole ring structure.
Table 1: Illustrative Parameters for Conformational Stability Analysis
| Parameter | Description | Typical Observation for Stable Conformation |
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the molecule throughout the simulation compared to a reference structure. | The RMSD value converges and fluctuates around a stable average value. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the deviation of each atom from its average position during the simulation. | The core ring structures show low RMSF values, while terminal groups may exhibit higher fluctuations. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure. | A stable Rg value suggests that the molecule maintains a consistent shape. |
When a potential biological target for this compound is identified, MD simulations are crucial for studying the dynamics of the ligand-target complex. These simulations provide insights into the stability of the binding pose predicted by molecular docking, the nature of the intermolecular interactions, and the role of solvent molecules. physchemres.org
The stability of the ligand within the binding pocket of the target protein is assessed by monitoring the RMSD of the ligand relative to the protein's binding site. Stable binding is indicated by a low and consistent RMSD value. Furthermore, the interactions between the ligand and specific amino acid residues of the target are analyzed. For instance, studies on similar thiazole derivatives have identified key interactions with residues such as Trp58, Trp59, Tyr62, and Gln63 in the active site of enzymes like α-amylase. nih.gov Hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity are monitored throughout the simulation.
In Silico Prediction of Drug-Likeness and ADME-related Parameters
In silico methods are widely used in the early stages of drug discovery to predict the drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. These predictions help in identifying candidates with favorable pharmacokinetic profiles. ekb.egnih.gov
The drug-likeness of this compound can be evaluated using rules such as Lipinski's Rule of Five. nih.gov This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to this rule are more likely to be orally bioavailable.
ADME parameters are predicted using various computational models. These models can estimate properties such as human intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. For many heterocyclic compounds, including thiazole derivatives, in silico ADME predictions have shown favorable pharmacokinetic profiles with good absorption percentages. ekb.egnih.gov
Table 2: Predicted Drug-Likeness and ADME Parameters for a Hypothetical Thiazole Derivative
| Property | Parameter | Predicted Value/Compliance | Significance |
| Drug-Likeness | Lipinski's Rule of Five | Compliant | Good oral bioavailability is likely. |
| Molecular Weight | < 500 g/mol | Facilitates absorption and distribution. | |
| LogP | < 5 | Optimal lipophilicity for membrane permeability. | |
| Hydrogen Bond Donors | < 5 | Influences solubility and binding. | |
| Hydrogen Bond Acceptors | < 10 | Influences solubility and binding. | |
| ADME | Human Intestinal Absorption | High | Good absorption from the gut. |
| Blood-Brain Barrier Permeability | Low/High (depending on target) | Predicts central nervous system activity. | |
| Cytochrome P450 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. | |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |
Prediction of Spectroscopic Data and Validation with Experimental Results
Computational methods, particularly Density Functional Theory (DFT), are employed to predict the spectroscopic properties of molecules. These predictions are then compared with experimental data to confirm the molecular structure.
For this compound, DFT calculations can predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, as well as its Infrared (IR) vibrational frequencies. The predicted spectra are then compared with experimentally obtained spectra. A good correlation between the predicted and experimental data provides strong evidence for the synthesized structure. For instance, in the ¹H-NMR spectrum of a related hydrazide derivative, the presence of singlet signals at specific chemical shifts confirmed the formation of the compound. researchgate.net
Discrepancies between predicted and experimental data can often be explained by environmental factors in the experimental setup, such as solvent effects, which can also be modeled in more advanced computational calculations.
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H-NMR (δ, ppm) | ||
| Methyl Protons | 2.45 | 2.50 |
| Aromatic Protons | 7.20 - 8.50 | 7.25 - 8.60 |
| ¹³C-NMR (δ, ppm) | ||
| Methyl Carbon | 15.0 | 14.8 |
| Thiazole Ring Carbons | 110.0 - 165.0 | 112.0 - 168.0 |
| Pyridine Ring Carbons | 120.0 - 150.0 | 121.0 - 152.0 |
| IR (cm⁻¹) | ||
| C=N Stretch | 1610 | 1606 |
| C-S Stretch | 740 | 739 |
| O-H Stretch | 3400 | 3420 |
Derivatization and Analog Development Based on 5 Methyl 2 2 Pyridinyl 1,3 Thiazol 4 Ol
Synthesis of Ester Derivatives and Prodrug Strategies
The presence of a hydroxyl group at the 4-position of the thiazole (B1198619) ring is a key feature for implementing prodrug strategies. A common and effective approach is the conversion of the hydroxyl group into an ester. Ester prodrugs are typically designed to be inactive precursors that, upon administration, undergo enzymatic or chemical hydrolysis in the body to release the active parent drug—in this case, the parent phenol/enol. This strategy can enhance properties such as solubility, membrane permeability, and oral bioavailability.
The synthesis of ester derivatives of 5-methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol can be readily achieved through standard acylation reactions. For instance, reaction of the parent compound with various acyl chlorides or anhydrides in the presence of a suitable base (e.g., triethylamine (B128534) or pyridine) would yield the corresponding esters. This method allows for the introduction of a wide array of acyl groups, from simple aliphatic chains to more complex aromatic or amino acid moieties. The use of amino acid promoieties, for example, can improve solubility and leverage active transporter pathways for absorption. nih.gov
The stability of the resulting ester is a critical factor; it must be stable enough for formulation and administration but labile enough to ensure efficient cleavage in vivo. Research on other phenolic thiazole derivatives, such as thiazolides, has demonstrated that amino acid ester prodrugs can successfully improve pharmacokinetic parameters. nih.gov
Table 1: Potential Ester Prodrugs of this compound
| Prodrug Derivative Name | Acyl Group Introduced | Potential Advantage |
| (5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl) acetate | Acetyl | Increased lipophilicity |
| (5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl) benzoate | Benzoyl | Modulated hydrolysis rate |
| (5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl) pivalate | Pivaloyl (tert-butanoyl) | Increased steric hindrance, slower hydrolysis |
| 2-Amino-3-methylbutanoate of this compound | Valine | Improved aqueous solubility, potential for active transport |
Development of Hybrid Molecules Incorporating the this compound Core
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action. rsc.org The this compound core is an excellent candidate for this approach.
The 4-hydroxyl group serves as a convenient attachment point for linking other biologically active moieties through an ether or ester bond. For example, it could be linked to a known anti-inflammatory agent or an anticancer pharmacophore. Furthermore, the 5-methyl group could be functionalized (e.g., via halogenation followed by nucleophilic substitution) to serve as an alternative linker site. Studies on other pyridine-thiazole structures have shown that creating hybrid molecules can lead to potent anticancer agents. nih.govnih.gov
Table 2: Examples of Hypothetical Hybrid Molecules
| Hybrid Molecule Concept | Linked Pharmacophore | Potential Biological Target | Linkage Type |
| Thiazole-Quinoline Hybrid | 4-Aminoquinoline | Antimalarial (e.g., Plasmepsin) | Ether |
| Thiazole-Chalcone Hybrid | Chalcone | Anticancer (e.g., Tubulin) | Ester |
| Thiazole-Oxadiazole Hybrid | 1,3,4-Oxadiazole | Antidiabetic (e.g., α-glucosidase) | Methylene ether |
| Thiazole-Indole Hybrid | Indole | Anticancer (various) | Direct bond (via C-H activation) |
Design and Synthesis of Conformationally Restricted Analogs
Restricting the conformational flexibility of a molecule can lock it into a bioactive conformation, thereby increasing its potency and selectivity for a biological target. nih.govnih.gov For this compound, conformational restriction can be achieved by introducing additional ring systems.
One synthetic strategy involves the functionalization of the C5-methyl group, for example, through oxidation to an aldehyde or carboxylic acid. The resulting intermediate could then undergo an intramolecular cyclization with the C4-hydroxyl group to form a fused dihydrofuranone or related five-membered ring. Another approach could involve a multi-step synthesis to bridge the thiazole ring with the pyridine (B92270) ring, creating a rigid, tricyclic system. The design of such analogs often relies on computational modeling to predict favorable conformations for binding to a specific target.
Covalent and Non-Covalent Modifications for Modulating Potency, Selectivity, and Activity Profile
Systematic structural modifications are central to any medicinal chemistry program to fine-tune the biological activity of a lead compound.
Non-Covalent Modifications: These modifications aim to alter the molecule's interactions with its target through forces like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For the this compound core, several modifications can be explored:
Modification of the 5-methyl group: Replacing the methyl group with other alkyl groups (ethyl, propyl), a cyclopropyl (B3062369) group, or electron-withdrawing groups (e.g., trifluoromethyl, CF3) can probe hydrophobic pockets and alter the electronic nature of the thiazole ring.
Modification of the 4-hydroxyl group: Conversion to a methoxy (B1213986) ether (O-methylation) would remove a hydrogen bond donor capability, which can be a key determinant in structure-activity relationship (SAR) studies.
Covalent Modifications: This strategy involves incorporating a reactive functional group (a "warhead") into the molecule that can form a permanent covalent bond with a specific nucleophilic residue (e.g., cysteine, serine) in the target protein. This can lead to irreversible inhibition and prolonged duration of action. A potential strategy would be to attach a Michael acceptor, such as an acrylamide (B121943) moiety, to the 4-hydroxyl position via a linker. The design of such covalent inhibitors requires precise structural knowledge of the target's binding site to ensure selective bond formation.
Lead Optimization Strategies and Scaffold Hopping Approaches
Lead optimization is a comprehensive process that integrates the strategies mentioned above to develop a preclinical candidate with a desirable balance of potency, selectivity, and pharmacokinetic properties. acs.org An initial hit compound like this compound would undergo iterative cycles of design, synthesis, and testing to build a detailed SAR. nih.gov
Scaffold hopping is an advanced lead optimization strategy where the core molecular scaffold is replaced with a structurally different moiety while retaining the key pharmacophoric features responsible for biological activity. acs.org This can lead to new intellectual property, improved properties, or an escape from metabolic liabilities associated with the original scaffold.
For the this compound core, several scaffold hops could be envisioned:
Thiazole Ring Bioisosteres: The thiazole ring could be replaced by other five-membered heterocycles such as oxazole, isoxazole, pyrazole, or 1,2,4-triazole.
Pyridine Ring Bioisosteres: The 2-pyridinyl group could be replaced by other aromatic or heteroaromatic rings like phenyl, pyrimidine, or pyrazine.
Computational methods are often employed to design and evaluate potential new scaffolds based on shape and electrostatic similarity to the original lead compound. nih.gov Successful scaffold hopping from a pyridyl-thiazole core has been reported in the development of novel inhibitors for various targets. nih.gov
Table 3: Potential Scaffold Hopping Strategies
| Original Scaffold | Hopped Scaffold | Rationale |
| 2-(2-Pyridinyl)-thiazole | 2-(2-Pyridinyl)-oxazole | Replacement of sulfur with oxygen; modulates electronics and metabolic stability. |
| 2-(2-Pyridinyl)-thiazole | 1-(2-Pyridinyl)-pyrazole | Alters hydrogen bonding vectors and metabolic profile. |
| 2-(2-Pyridinyl) -thiazole | 2-(Phenyl)-thiazole | Removes the basic nitrogen, altering solubility and potential off-target effects. |
| 2-(2-Pyridinyl) -thiazole | 2-(2-Pyrimidinyl)-thiazole | Introduces an additional nitrogen atom, modulating electronics and solubility. |
Future Research Directions and Therapeutic Potential of 5 Methyl 2 2 Pyridinyl 1,3 Thiazol 4 Ol
Exploration of Emerging Biological Applications and Novel Therapeutic Areas
The core structure of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol, which combines a thiazole (B1198619) ring with a pyridine (B92270) moiety, provides a foundation for exploring a wide array of biological activities. Thiazole-based compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. nih.govwisdomlib.orgmdpi.com
Potential Therapeutic Applications:
Anticancer: Thiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines, such as those from lung, colon, and liver cancers. nih.govacs.orgnih.gov Future research could focus on evaluating this compound and its derivatives for their ability to inhibit specific cancer-related targets, such as kinases like JAK2 or receptors like VEGFR-2. nih.govresearchgate.netresearchgate.net
Antimicrobial: The rise of antimicrobial resistance necessitates the development of new therapeutic agents. farmaciajournal.com Thiazole hybrids have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govmdpi.comacs.org Research into this compound could explore its efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov
Anti-inflammatory: Chronic inflammation is a hallmark of many diseases. Certain thiazole derivatives have exhibited potent anti-inflammatory activity, in some cases by selectively inhibiting enzymes like Cyclooxygenase-1 (COX-1). nih.govmdpi.com This suggests a potential therapeutic avenue for inflammatory disorders.
Neurological Disorders: The thiazole scaffold is also being explored for its potential in treating neurological conditions like epilepsy. nih.gov Analogs have shown anticonvulsant properties in preclinical models, indicating a possible area of investigation for this compound. nih.govmdpi.com
Potential for Combination Therapies with Existing Agents
A significant future direction is the investigation of this compound in combination with existing therapeutic agents. This strategy, known as molecular hybridization, can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxicity. acs.org
For instance, in oncology, combining a novel thiazole derivative with established chemotherapy drugs or targeted agents could lead to synergistic effects, allowing for lower doses and minimizing side effects. nih.gov Similarly, in infectious diseases, a combination approach could broaden the antimicrobial spectrum or restore the effectiveness of older antibiotics against resistant pathogens. researchgate.net Future studies would need to systematically screen for effective combinations and elucidate the underlying mechanisms of synergy.
Development of Advanced Drug Delivery Systems
The therapeutic success of any compound is contingent on its ability to reach the target site in the body in sufficient concentration. The development of advanced drug delivery systems for this compound represents a critical area of future research. Challenges such as poor solubility or limited bioavailability, common for heterocyclic compounds, could be addressed through various formulation strategies.
Potential Drug Delivery Approaches:
| Delivery System | Potential Advantage |
|---|---|
| Nanoparticles | Enhanced solubility, targeted delivery to specific tissues (e.g., tumors), controlled release. |
| Liposomes | Improved biocompatibility, reduced systemic toxicity, ability to encapsulate both hydrophilic and hydrophobic drugs. |
| Prodrugs | Modified chemical structure to improve absorption and distribution, which is then converted to the active drug in the body. |
Research in this area would involve designing and testing these delivery systems to improve the pharmacokinetic profile of the compound, leading to enhanced therapeutic outcomes.
Translation from In Vitro Findings to In Vivo Efficacy Studies
A crucial step in the drug development pipeline is the validation of promising in vitro (laboratory) results in in vivo (living organism) models. While initial screenings may demonstrate high potency against specific cell lines or pathogens, the complexity of a biological system can significantly alter a compound's effectiveness. researchgate.net
Future research must prioritize well-designed in vivo studies to assess the efficacy of this compound. These studies, typically conducted in animal models of specific diseases (e.g., tumor xenografts in mice for cancer research), are essential to understand how the compound behaves within a whole organism and to establish a preliminary therapeutic window. researchgate.net For example, a study on lipid-like thiazole derivatives confirmed their anticancer action by showing reliable inhibition of mouse sarcoma tumor growth in an in vivo model. researchgate.net
Addressing Challenges in Preclinical Development (e.g., stability, metabolism, toxicity profiling)
Before a compound can be considered for clinical trials, it must undergo rigorous preclinical evaluation to address several key challenges.
Stability: The chemical stability of a drug candidate is paramount. It must remain intact under various physiological conditions, such as the acidic environment of the stomach. nih.gov Studies have shown that modifications, like N-methylation in related structures, can significantly improve stability at low pH. nih.gov Future work on this compound should include comprehensive stability profiling. nih.gov
Metabolism: Understanding how the body processes a compound (its metabolism) is critical. Studies using liver microsomes can predict the metabolic fate of a drug and identify potential metabolites. nih.gov This information is vital for predicting drug-drug interactions and understanding the compound's half-life in the body.
Toxicity Profiling: A thorough assessment of a compound's potential toxicity is non-negotiable. This involves screening for cytotoxicity against normal, non-cancerous cell lines to determine selectivity. nih.govmdpi.com Further in silico (computational) and in vivo toxicological studies are necessary to identify any potential adverse effects on major organs and systems before human trials can be considered.
By systematically addressing these preclinical challenges, researchers can build a comprehensive profile for this compound, paving the way for its potential translation into a clinically useful therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol?
- Answer : A reflux-based approach in ethanol can be adapted from analogous thiazole syntheses. For example, combine 2-pyridinyl aldehyde derivatives with thiourea or thioamide precursors under acidic conditions, followed by cyclization. Purification typically involves recrystallization from ethanol or DMF/EtOH mixtures (1:1) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Answer : Utilize a combination of 1H/13C NMR to confirm substitution patterns (e.g., pyridinyl protons at δ 7.28–7.43 ppm and thiazole-CH at δ 7.82 ppm) . Mass spectrometry (EI-MS) can verify molecular ion peaks (e.g., m/z 305 for related thiazoles) . Elemental analysis (C, H, N, S) should match calculated values within ±0.3% .
Q. What solvents and storage conditions are optimal for maintaining stability?
- Answer : Store in airtight containers at 2–8°C, protected from light. Solubility in DMSO or ethanol makes these suitable for stock solutions. Avoid prolonged exposure to moisture, as thiazoles may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. How can competing reaction pathways during synthesis be minimized to improve yield?
- Answer : Optimize stoichiometry (e.g., 1:1 molar ratio of aldehyde to thiourea) and employ catalysts like acetic acid or p-toluenesulfonic acid. Monitor reaction progress via TLC (silica gel, hexane/EtOAc eluent) . If byproducts form (e.g., dimerization), introduce inert atmospheres or lower reaction temperatures .
Q. What analytical strategies resolve discrepancies between calculated and observed elemental composition?
- Answer : Recalibrate instrumentation and verify sample dryness (e.g., vacuum desiccation). If deviations persist (e.g., sulfur content mismatch), consider impurities from incomplete purification or oxidation. Repeat recrystallization or use column chromatography .
Q. How can computational methods aid in predicting the compound’s reactivity or biological activity?
- Answer : Perform docking studies to assess interactions with biological targets (e.g., enzymes or receptors). Use software like AutoDock Vina to model binding poses, as demonstrated for triazole-thiazole hybrids . Pair with QSAR models to correlate substituent effects (e.g., methyl vs. phenyl groups) with activity .
Q. What in vitro assays are suitable for evaluating antimicrobial potential?
- Answer : Conduct agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare test solutions in DMSO (≤1% v/v) and compare inhibition zones to standard antibiotics. For mechanistic insights, perform time-kill kinetics or biofilm disruption assays .
Methodological Considerations
- Contradiction Management : If NMR signals overlap (e.g., pyridinyl and thiazole protons), use 2D NMR (COSY, HSQC) for unambiguous assignment .
- Yield Optimization : Screen solvents (e.g., DMF vs. ethanol) to balance solubility and reaction rate. For challenging recrystallizations, employ gradient cooling .
- Biological Assay Design : Include positive controls (e.g., ciprofloxacin) and validate results with triplicate experiments to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
